(E)-3-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-23(12-11-20-7-3-1-4-8-20)26-16-13-21(14-17-26)19-27-18-15-25-24(27)22-9-5-2-6-10-22/h1-12,15,18,21H,13-14,16-17,19H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKRYISUJEXFV-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Phenyl group : Contributes to lipophilicity and potential interaction with biological membranes.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme active sites and as a pharmacophore in various drugs.
- Piperidine moiety : Often associated with neuroactive compounds.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole and piperidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study reported that related compounds demonstrated IC50 values ranging from 3.73 to 4.00 µM against Mycobacterium tuberculosis .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Research indicates that similar imidazole-containing compounds can induce apoptosis in cancer cell lines. For example, one study highlighted the efficacy of related compounds against A549 (lung cancer), MCF7 (breast cancer), and HT29 (colon cancer) cell lines, with GI50 values indicating potent antiproliferative effects .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with metalloproteins, potentially inhibiting enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that similar compounds can activate caspases, leading to programmed cell death in malignant cells .
Study 1: Antitubercular Activity
A series of substituted phenyl-acrylic acid derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited significant antitubercular activity with low cytotoxicity towards human cells, indicating a favorable therapeutic index .
Study 2: Anticancer Evaluation
In another investigation, the compound was tested against multiple cancer cell lines using MTT assays. The results indicated that the compound could significantly reduce cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The compound has been investigated for its antimicrobial , anticancer , and antidepressant properties. Its structure allows it to interact with biological targets effectively.
Antimicrobial Activity
Research indicates that compounds with imidazole moieties exhibit significant antimicrobial effects. For instance, imidazole-containing chalcones have been shown to be effective against Aspergillus fumigatus, a pathogen responsible for pulmonary diseases. The incorporation of piperidine enhances the bioactivity of these compounds, making them potential candidates for further development in treating fungal infections .
Anticancer Properties
Studies have demonstrated that derivatives similar to (E)-3-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one possess anticancer properties. The presence of the imidazole ring is particularly significant as it can form hydrogen bonds with receptor sites, potentially leading to the inhibition of cancer cell proliferation .
Antidepressant Effects
The compound's structural characteristics suggest potential antidepressant activity, as compounds with similar frameworks have been shown to modulate neurotransmitter levels in preclinical studies. The imidazole component is known for its role in influencing serotonin receptors, which are crucial in mood regulation .
Synthesis and Characterization
The synthesis of this compound typically involves a Claisen–Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study conducted on related imidazole derivatives revealed that several compounds exhibited potent antibacterial and antifungal activities when tested against various strains. The structure–activity relationship indicated that modifications in the piperidine moiety could enhance efficacy against specific pathogens .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that compounds with similar structures to this compound showed significant cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting a promising avenue for cancer therapy development .
Potential for Drug Development
Given the promising biological activities associated with this compound, there is significant potential for its further development into therapeutic agents. The dual functionality provided by the imidazole and piperidine groups can be exploited to design multi-target drugs capable of addressing complex diseases like cancer and infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Imidazole and Propenone Motifs
2.1.1 (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- Key Features : Replaces the piperidine-methylimidazole substituent with a 4-methylphenyl group.
- Differences: The absence of the piperidine ring may reduce solubility in polar solvents compared to the target compound.
- Activity : While biological data are unspecified, structural similarity to the target compound suggests possible overlap in target binding, such as kinase inhibition or antimicrobial activity .
2.1.2 (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
- Key Features : Substitutes piperidine with piperazine and introduces a fluorophenyl group and furan carbonyl.
- Differences: Piperazine vs. Furan vs. Phenyl-Imidazole: The furan’s electron-rich oxygen may enhance hydrogen bonding but reduce aromatic stacking interactions.
- Applications : Used in research for its electronic versatility, though furan’s metabolic instability could limit therapeutic utility compared to the target’s phenyl-imidazole .
Imidazole-Containing Bioactive Compounds
2.2.1 LX2931 and LX2932 (S1PL Inhibitors)
- Key Features : Imidazole core with tetrahydroxybutyl (LX2931) or isoxazolyl-tetraol (LX2932) substituents.
- Differences: Substituents: The target’s phenyl-propenone and piperidine groups contrast with LX2931’s oxime and LX2932’s tetraol, which improve solubility and target engagement in autoimmune therapies. Activity: Both LX compounds inhibit sphingosine 1-phosphate lyase (S1PL), reducing lymphocyte trafficking in rheumatoid arthritis. The target’s propenone may offer alternative mechanisms, such as covalent binding to cysteine residues .
2.2.2 Nitroimidazole Derivatives
- Key Features : Nitroimidazole rings (e.g., in antimycobacterial agents).
- Differences: Nitro vs. Phenyl Groups: Nitroimidazoles exhibit redox-activated cytotoxicity but face toxicity concerns. The target’s phenyl-imidazole may avoid such issues while retaining aromatic interactions.
Fluorinated Analogues
2.3.1 (3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one
- Key Features: Fluorophenyl and methoxy-substituted imidazole-piperidinone.
- Differences: Fluorine’s Impact: Enhances metabolic stability and bioavailability via electronegative effects. Piperidinone vs. Propenone: The ketone in piperidinone may engage in different hydrogen-bonding interactions compared to the target’s α,β-unsaturated ketone .
Comparative Data Table
Key Insights from Structural Comparisons
Piperidine vs. Piperazine/Phenyl Substitutions :
- Piperidine in the target compound may improve CNS penetration compared to piperazine’s higher polarity .
- Phenyl groups enhance aromatic interactions, while nitro or furan groups introduce metabolic vulnerabilities .
Role of Propenone (Enone): The (E)-configured propenone enables Michael addition or hydrogen bonding, a feature shared with LX2931 but absent in piperidinone derivatives .
Imidazole Modifications :
- 2-Phenyl substitution in the target may optimize steric bulk for target selectivity compared to 4-methyl or nitroimidazole analogues .
Similarity Metrics :
- Tanimoto/Dice coefficients (e.g., using Morgan fingerprints) could quantify structural overlap with analogues, predicting biological activity per the "similar property principle" .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling (E)-3-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including gloves, lab coats, and eye protection. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Refer to safety data sheets (SDS) for analogous piperidine/imidazole derivatives, which recommend pH-neutral buffers and proper ventilation during synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the (E)-configuration of the propenone moiety and aromatic substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and imidazole (C=N) stretches. For crystalline samples, X-ray diffraction (XRD) resolves stereochemistry, as demonstrated in studies of structurally related chalcone derivatives .
Q. What are standard synthetic routes for preparing this compound?
- Methodological Answer : Employ a Claisen-Schmidt condensation between 4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine and 3-phenylpropenoyl chloride. Optimize reaction conditions (e.g., NaOH/EtOH, 60°C, 12 hrs) and monitor via TLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient), as outlined for analogous enone-piperidine hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from conformational flexibility or solvent effects. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental data. For ambiguous NOESY signals, employ variable-temperature NMR to assess dynamic behavior, as applied in piperidine-based systems .
Q. What experimental designs are effective for studying this compound’s interaction with biological targets (e.g., histamine/serotonin receptors)?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) using receptor crystal structures (e.g., 5-HT2A or H1R) to predict binding modes. Validate via radioligand displacement assays (e.g., [3H]-mepyramine for H1R) and measure IC50 values. For functional activity, use calcium flux assays in HEK293 cells expressing GPCRs, referencing methodologies for heterocyclic ligands .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Screen catalysts (e.g., p-TsOH vs. BF3·Et2O) and solvents (DMF vs. THF) under microwave-assisted conditions to reduce reaction time. Monitor intermediates via HPLC-UV (C18 column, acetonitrile/water) and adjust stoichiometry to minimize byproducts (e.g., Z-isomer formation). Recrystallize using ethanol/water mixtures, as described for similar enones .
Q. What strategies are recommended to analyze the stereochemical impact on biological activity?
- Methodological Answer : Synthesize both (E)- and (Z)-isomers via photoirradiation (UV light, 254 nm) and separate using chiral HPLC. Compare their inhibition constants (Ki) in receptor-binding assays. For conformational analysis, perform molecular dynamics simulations (AMBER) to assess ligand-receptor stability, as applied to imidazole-containing therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
